molecular formula C23H23NO6S B12729877 Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide CAS No. 155857-35-5

Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide

Cat. No.: B12729877
CAS No.: 155857-35-5
M. Wt: 441.5 g/mol
InChI Key: DOHJBOFUALVCRW-UOJMFYRESA-N
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Description

Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide is a complex organic compound with a molecular formula of C29H27N3O6S This compound is characterized by its unique structure, which includes a benzo[b]thiophene core, a methoxy group, and a tetrahydrobenzazocin moiety

Preparation Methods

The synthesis of Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is used .

Comparison with Similar Compounds

Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 1,1-dioxide can be compared with other similar compounds, such as other benzo[b]thiophene derivatives and tetrahydrobenzazocin analogs. These compounds share similar structural features but may differ in their chemical properties and biological activities.

Properties

CAS No.

155857-35-5

Molecular Formula

C23H23NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

4-methoxy-7-[(9E,12E)-13-methoxy-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),9,12-tetraen-9-yl]-1,1-dioxo-1-benzothiophen-3-one

InChI

InChI=1S/C23H23NO6S/c1-12-4-6-18-21-15(10-30-18)19(29-3)9-24-8-14(20(12)21)13-5-7-17(28-2)22-16(25)11-31(26,27)23(13)22/h5,7-10,12,18,24H,4,6,11H2,1-3H3/b14-8-,19-9+

InChI Key

DOHJBOFUALVCRW-UOJMFYRESA-N

Isomeric SMILES

CC1CCC2C3=C1/C(=C\N/C=C(\C3=CO2)/OC)/C4=C5C(=C(C=C4)OC)C(=O)CS5(=O)=O

Canonical SMILES

CC1CCC2C3=C1C(=CNC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C(=O)CS5(=O)=O

Origin of Product

United States

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